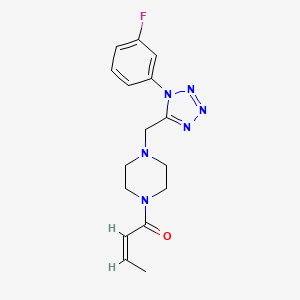
(Z)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C16H19FN6O and its molecular weight is 330.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multicomponent reaction that incorporates piperazine and tetrazole moieties. The synthetic pathway may utilize various reagents and conditions to achieve the desired product yield, which has been reported in various studies. The one-pot synthesis method is particularly notable for its efficiency in producing tetrazole derivatives, which are often linked to significant biological activities .
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit notable anticancer properties. For instance, derivatives containing the tetrazole ring have shown promising cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human leukemia) cells. The IC50 values for these compounds suggest that they may be comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The antimicrobial potential of related compounds has been investigated extensively. Certain tetrazole derivatives have demonstrated activity against various bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in these compounds is often correlated with enhanced antimicrobial activity .
Anticonvulsant Properties
Some studies have also explored the anticonvulsant properties of tetrazole derivatives. For example, compounds with specific substitutions on the phenyl or piperazine rings have been shown to effectively reduce seizure activity in animal models .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
Key Observations:
- Tetrazole Ring: Essential for anticancer and antimicrobial activities.
- Piperazine Moiety: Modifications can enhance bioactivity; for instance, substituents on the piperazine nitrogen can affect potency.
- Fluorophenyl Group: The presence of fluorine has been linked to increased lipophilicity and improved cell membrane permeability, enhancing overall biological efficacy.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
-
Study on Anticancer Activity:
- A derivative with a similar structure was tested against multiple cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 5 µM.
- Mechanistic studies indicated that apoptosis was induced through mitochondrial pathways.
-
Antimicrobial Efficacy:
- In vitro testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 25 µg/mL for a related compound, indicating strong antimicrobial potential.
Eigenschaften
IUPAC Name |
(Z)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O/c1-2-4-16(24)22-9-7-21(8-10-22)12-15-18-19-20-23(15)14-6-3-5-13(17)11-14/h2-6,11H,7-10,12H2,1H3/b4-2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZCGPJDQXKKIH-RQOWECAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














